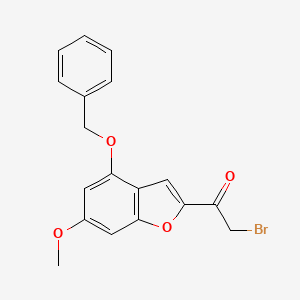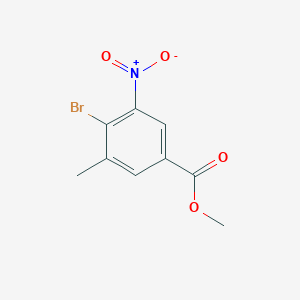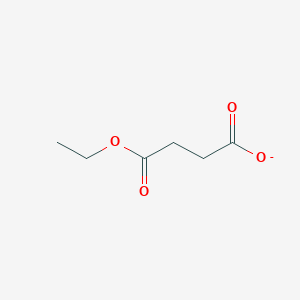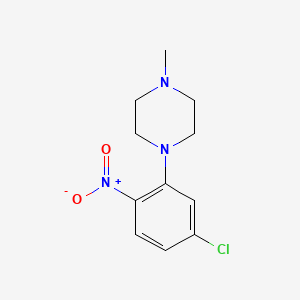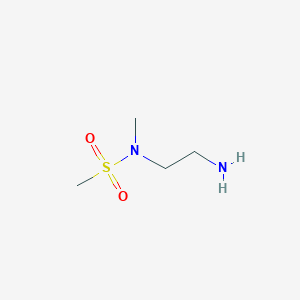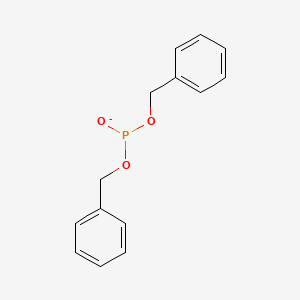
Dibenzyl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl phosphite is an organophosphorus compound with the chemical formula C14H15O3P. It is a phosphite ester, characterized by the presence of two phenylmethyl groups attached to a phosphorous atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzyl phosphite can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
3C6H5CH2OH+PCl3→(C6H5CH2O)3P+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product, bis(phenylmethyl) phosphite, is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, bis(phenylmethyl) phosphite is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dibenzyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(phenylmethyl) phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phenylmethyl alcohol and phosphorous acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Bis(phenylmethyl) phosphate.
Hydrolysis: Phenylmethyl alcohol and phosphorous acid.
Substitution: Various substituted phosphites, depending on the nucleophile used.
科学的研究の応用
Dibenzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates and phosphinates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used as an antioxidant and stabilizer in polymer production, helping to prevent degradation during processing and use.
作用機序
The mechanism of action of bis(phenylmethyl) phosphite involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Triphenyl phosphite: Another phosphite ester with three phenyl groups attached to phosphorus.
Dimethyl phenyl phosphite: A phosphite ester with two methyl groups and one phenyl group attached to phosphorus.
Diethyl phenyl phosphite: A phosphite ester with two ethyl groups and one phenyl group attached to phosphorus.
Uniqueness
Dibenzyl phosphite is unique due to the presence of two phenylmethyl groups, which impart specific chemical properties and reactivity. Compared to other phosphite esters, it offers distinct advantages in terms of stability and versatility in chemical reactions.
特性
分子式 |
C14H14O3P- |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
dibenzyl phosphite |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q-1 |
InChIキー |
GSNWGJLIRMGHAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COP([O-])OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


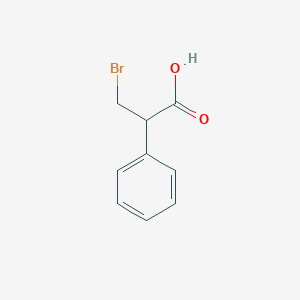
![1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B8806732.png)
![1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B8806736.png)
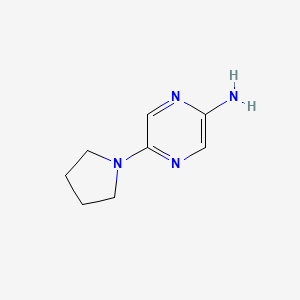
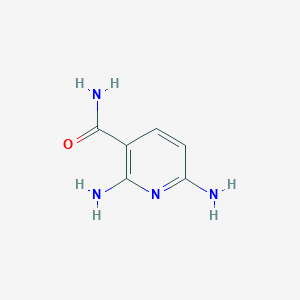
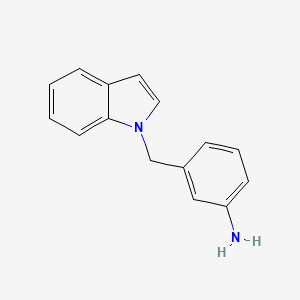
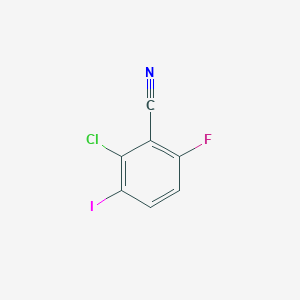
![Methyl 2-(6-methoxybenzo[D]isoxazol-3-YL)acetate](/img/structure/B8806775.png)
![4-Oxo-2,4,6,7-tetrahydropyrano[3,4-C]pyrrole-1-carbaldehyde](/img/structure/B8806782.png)
